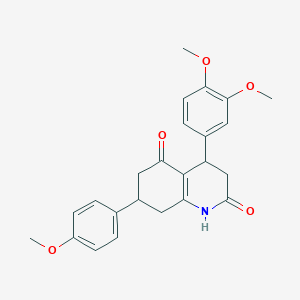

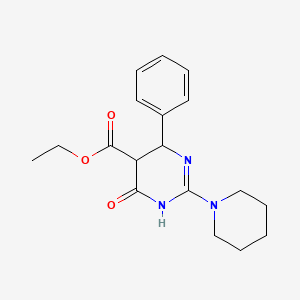

![molecular formula C20H14N4O B5536366 2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives often involves heteroaromatization techniques and the reaction of amino-pyrimidine compounds with various reagents to obtain novel compounds with potential antimicrobial activities. For instance, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones via the reaction of a specific amino-pyrimidine precursor with different reagents, showcasing the versatility of synthetic approaches in generating these compounds (El-Agrody et al., 2001).

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives, including x-ray diffraction and spectroscopic techniques, reveals detailed insights into their geometrical and electronic configurations. For example, Lahmidi et al. (2019) characterized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showcasing the compound's structure through X-ray single crystal diffraction and a variety of spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving triazolopyrimidine derivatives demonstrate their reactivity and potential for further chemical modifications. For example, Chernyshev et al. (2014) explored the reactions of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, leading to the formation of amides through acylation. This study highlights the reactive nature of these compounds and their versatility in chemical transformations (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. However, specific details on the physical properties of "2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine" are scarce and would typically require empirical studies to determine.

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives, including their stability, reactivity towards various chemical reagents, and potential catalytic activities, are areas of active research. Studies like that of Soleimany et al. (2014) provide a glimpse into the chemical behavior of similar compounds, showcasing their synthesis routes and reactivity patterns (Soleimany et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methodologies for synthesizing novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are notable for their potential in creating new materials with unique chemical properties. For example, the heteroaromatization with 4-hydroxycoumarin has led to the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (El-Agrody et al., 2001).

Antibacterial Activity

The compound and its derivatives have been explored for their antibacterial properties. Research has demonstrated that certain derivatives exhibit antimicrobial activity, underlining their potential utility in developing new antibacterial agents. This has been illustrated through the synthesis and antibacterial evaluation of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, which showed activity against Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019).

Chemical Synthesis and Characterization

The diverse chemical reactions involving 2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been a subject of study, focusing on their synthesis, crystal structure, and spectroscopic characterization. These studies provide insights into the molecular structure and properties of these compounds, contributing to the development of novel materials with potential applications in various fields of chemistry and material science.

Supramolecular Chemistry

Some studies have investigated the use of 2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives in the formation of hydrogen-bonded supramolecular assemblies. This research area explores the potential of these compounds to act as building blocks for creating complex structures with unique properties, which can have applications ranging from nanotechnology to the development of new materials (Fonari et al., 2004).

Agricultural and Medicinal Chemistry

The [1,2,4]triazolo[1,5-a]pyrimidines, a related class of compounds, have shown significant potential in agriculture and medicinal chemistry, highlighting the broad applicability of this chemical framework. These compounds exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This underscores the importance of continuing research into the chemical modification and application of 2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine and its derivatives to harness their full potential in various scientific and technological fields (Pinheiro et al., 2020).

Eigenschaften

IUPAC Name |

4-methyl-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O/c1-13-22-19-17-16(14-8-4-2-5-9-14)18(15-10-6-3-7-11-15)25-20(17)21-12-24(19)23-13/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXZUCYUBMBQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=NC3=C(C2=N1)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

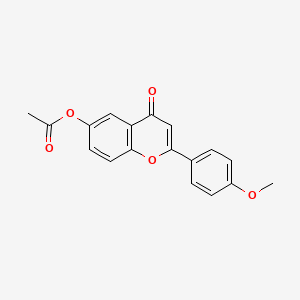

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

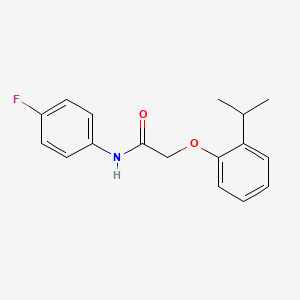

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

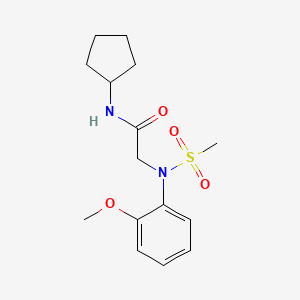

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)